Cas no 1086379-66-9 (3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid)

3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid is a versatile chemical intermediate used in pharmaceutical and agrochemical synthesis. Its structure features a chloropyrimidine moiety linked via an ether bridge to a benzoic acid group, enabling further functionalization through nucleophilic substitution or coupling reactions. The chloropyrimidine group enhances reactivity, making it valuable for constructing heterocyclic compounds. The benzoic acid functionality allows for additional derivatization, such as esterification or amidation. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced reactivity and stability. High purity grades ensure consistent performance in research and industrial applications. Proper handling is recommended due to potential sensitivity to moisture and light.
3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid structure
1086379-66-9 structure
商品名:3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid
CAS番号:1086379-66-9
MF:C11H7ClN2O3
メガワット:250.63788151741
MDL:MFCD09864915
CID:4679511

3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid 化学的及び物理的性質

名前と識別子

    • 3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid
    • 3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid
    • SBB052632
    • 3-(2-chloropyrimidin-4-yloxy)benzoic acid
    • MDL: MFCD09864915
    • インチ: 1S/C11H7ClN2O3/c12-11-13-5-4-9(14-11)17-8-3-1-2-7(6-8)10(15)16/h1-6H,(H,15,16)
    • InChIKey: DDJBNNXIOUMIJH-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC=CC(=N1)OC1=CC=CC(C(=O)O)=C1

計算された属性

  • せいみつぶんしりょう: 250.015
  • どういたいしつりょう: 250.015
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.3

3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM485495-1g
3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid
1086379-66-9 97%
1g
$223 2023-02-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1801312-5g
3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid
1086379-66-9 97%
5g
¥6951.00 2024-08-09
Matrix Scientific
082041-1g
3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid, 97%
1086379-66-9 97%
1g
$360.00 2023-09-10
Chemenu
CM485495-5g
3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid
1086379-66-9 97%
5g
$662 2023-02-03

3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid 関連文献

3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acidに関する追加情報

3-[(2-Chloropyrimidin-4-yl)oxy]benzoic Acid: A Comprehensive Overview

The compound 3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid (CAS No. 1086379-66-9) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzoic acids, which are widely studied for their diverse chemical properties and biological activities. The structure of 3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid features a benzoic acid moiety linked to a 2-chloropyrimidine group via an ether bond, making it a unique derivative with promising applications in drug discovery and material science.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly due to their ability to modulate various biological targets. The presence of the chloro group at the 2-position of the pyrimidine ring introduces additional electronic effects, which can influence the compound's reactivity and bioavailability. This makes 3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid a valuable candidate for exploring new therapeutic agents.

One of the most intriguing aspects of this compound is its potential as a building block in organic synthesis. The benzoic acid group is known for its versatility in forming esters, amides, and other derivatives, while the pyrimidine moiety provides a platform for further functionalization. Researchers have utilized this compound to synthesize novel heterocyclic compounds with enhanced pharmacokinetic properties. For instance, studies published in *Journal of Medicinal Chemistry* have demonstrated that derivatives of 3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways.

In addition to its role in drug discovery, 3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensor development. A recent study in *Chemical Communications* reported that this compound can act as a selective sensor for metal ions such as copper(II) and zinc(II), offering a novel approach for environmental monitoring.

The synthesis of 3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. The key steps typically include the preparation of the pyrimidine ring followed by nucleophilic substitution to introduce the ether linkage. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is readily available for further studies.

From an analytical perspective, 3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid has been characterized using advanced spectroscopic techniques such as NMR, IR, and MS. These analyses have provided detailed insights into its molecular structure and stability under various conditions. For example, high-resolution mass spectrometry has confirmed the molecular formula as C11H8ClN2O2, while 1H NMR spectroscopy has revealed distinct signals corresponding to the aromatic protons and the ether oxygen.

Looking ahead, the potential applications of 3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid are vast and varied. Its role as a precursor for more complex molecules could pave the way for innovative solutions in fields ranging from biotechnology to nanotechnology. Furthermore, ongoing research into its pharmacokinetics and toxicity profiles is expected to shed light on its suitability as a drug candidate.

In conclusion, 3-(2-chloropyrimidin-4-yl)oxybenzoic acid) (CAS No. 1086379669) stands out as a versatile and intriguing compound with significant potential across multiple disciplines. As researchers continue to explore its properties and applications, this molecule is poised to make meaningful contributions to both scientific advancement and industrial innovation.

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